N-1,3,4-thiadiazol-2-yl-2-(2-thienyl)-4-quinolinecarboxamide
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Overview
Description
The chemical compound N-1,3,4-thiadiazol-2-yl-2-(2-thienyl)-4-quinolinecarboxamide belongs to a class of compounds that have been synthesized and evaluated for various biological activities. This compound is structurally characterized by the presence of thiadiazol and quinoline rings, which are known for their potential in pharmaceutical chemistry due to their antibacterial and antitumor properties.
Synthesis Analysis
The synthesis of N-1,3,4-thiadiazol-2-yl derivatives involves the reaction of quinoline derivatives with thiadiazole moieties. For instance, Foroumadi et al. (2005) synthesized derivatives of piperazinyl quinolones by introducing N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl) groups, showing significant antibacterial activity against Gram-positive bacteria (Foroumadi et al., 2005).
Molecular Structure Analysis
The molecular structure of such compounds generally involves interconnected thiadiazol and quinoline rings. The structure-activity relationship (SAR) analysis indicates that modifications at certain positions on these rings significantly impact biological activity. The molecular structure and its relationship with biological activity are crucial for understanding the compound's mechanism of action.
Chemical Reactions and Properties
These compounds typically undergo various chemical reactions including condensation, cyclization, and substitution, which allow for the modification of the molecular structure and, consequently, the biological activity. For example, reactions involving the thiadiazol ring can lead to new derivatives with potential biological activities.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure can affect the compound's bioavailability and stability. These properties are determined through standard physical characterization techniques and play a crucial role in the compound's application in medicinal chemistry.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and interaction with biomolecules, are critical for the compound's pharmacological profile. These properties are influenced by the functional groups present in the molecular structure.
For further details and research, refer to the following sources:
- Foroumadi, A., Emami, S., Hassanzadeh, A., Rajaee, M., Sokhanvar, K., Moshafi, M., & Shafiee, A. (2005). Synthesis and antibacterial activity of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives. Bioorganic & Medicinal Chemistry Letters, 15(20), 4488-4492. (source).
properties
IUPAC Name |
N-(1,3,4-thiadiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4OS2/c21-15(19-16-20-17-9-23-16)11-8-13(14-6-3-7-22-14)18-12-5-2-1-4-10(11)12/h1-9H,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIFCTPNMUVVEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=NN=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3,4-thiadiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide |
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